1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea
Description
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Properties
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-5-2-3-6-12(11)17-15(19)16-9-8-13(18)14-7-4-10-20-14/h2-7,10,13,18H,8-9H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJABSRQOUOHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea, with the CAS number 1421462-23-8, is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including data tables and case studies.
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.4 g/mol
- Structure : The compound features a thiophene ring and an o-tolyl group, contributing to its unique biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate urea precursors. The detailed synthetic route can be optimized based on the desired yield and purity.
Cytotoxicity and Anti-inflammatory Activity
The compound's cytotoxicity has been evaluated in various cellular assays. For instance, related urea derivatives have shown low cytotoxicity against human cancer cell lines, suggesting a favorable safety profile for further development .
Additionally, the anti-inflammatory potential of similar compounds has been explored. In a study involving modified urea compounds, no significant anti-inflammatory activity was observed in models induced by phorbol myristate acetate (PMA), indicating that while these compounds may not exhibit direct anti-inflammatory effects, they do not appear to induce significant cytotoxicity .
Study 1: Antifungal Activity
A series of substituted urea and thiourea derivatives were synthesized and tested for antifungal activity. While specific results for this compound were not highlighted, compounds with similar structures demonstrated promising antifungal effects against plant pathogens, suggesting potential applications in agricultural settings .
Study 2: Larvicidal Activity
In studies assessing larvicidal properties against Aedes aegypti, certain thiourea derivatives exhibited significant toxicity (LD50 values ranging from 67.9 ppm to 165.6 ppm). Although direct data for the target compound is lacking, the structural similarities imply that it may possess comparable larvicidal properties .
Scientific Research Applications
Synthesis of 1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(o-tolyl)urea
The synthesis of this compound typically involves the reaction of thiophen-2-yl propanediol with o-tolyl isocyanate. The reaction conditions often include the use of organic solvents and may require specific catalysts to enhance yield and purity. Detailed methodologies for synthesizing similar compounds can be found in literature, emphasizing the importance of reaction monitoring techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for characterization .
Antiviral Properties
Recent studies have indicated that urea derivatives, including this compound, exhibit promising antiviral activities. For instance, certain derivatives have shown efficacy against viruses such as Dengue Virus (DENV) and Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) reported in the micromolar range . The mechanism of action is often linked to their ability to inhibit viral replication or entry into host cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that urea derivatives can possess significant antibacterial activity against various pathogenic bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance their efficacy against specific bacterial strains .
Anticancer Potential
Urea derivatives are being explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics. The exact pathways through which these compounds exert their effects are still under study, but they may involve the modulation of key signaling pathways related to cell survival and proliferation .
Case Study 1: Antiviral Efficacy Against DENV
In a controlled laboratory setting, a series of experiments were conducted to assess the antiviral efficacy of various urea derivatives against DENV. The results indicated that specific modifications to the thiophene moiety significantly enhanced antiviral activity, with some compounds achieving an EC50 value as low as 0.96 µg/mL . This study underscores the potential of urea derivatives in developing antiviral agents.
Case Study 2: Antimicrobial Activity Assessment
A comprehensive study evaluated the antimicrobial activity of several urea derivatives, including this compound. The findings demonstrated substantial inhibition of bacterial growth against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . These results highlight the compound's potential as a lead structure for antibiotic development.
Applications in Medicinal Chemistry
The versatility of this compound positions it as a valuable scaffold in medicinal chemistry. Its ability to interact with biological targets makes it suitable for further optimization and development into therapeutic agents across various diseases, including viral infections and cancer.
Table: Summary of Biological Activities
| Activity | Efficacy | Mechanism |
|---|---|---|
| Antiviral | EC50 ~ 0.96 µg/mL | Inhibition of viral replication |
| Antimicrobial | MICs ~ 10 - 50 µg/mL | Bacterial growth inhibition |
| Anticancer | Induces apoptosis | Modulation of cell survival pathways |
Q & A
Q. Methodological Insight :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Catalysis : Triethylamine or DIPEA can accelerate isocyanate-amine coupling.
- Purification : Column chromatography or recrystallization (melting points: 140–232°C, as in ) ensures purity .
How do structural modifications in related urea derivatives affect their biological activity profiles?
Advanced Research Question
Comparative studies of urea derivatives (e.g., substitution of thiophene with furan or phenyl groups) reveal that electronic and steric effects significantly influence bioactivity. For instance, demonstrates that replacing the thiophene moiety with a phenyl group in triazole-containing ureas alters antimicrobial potency due to changes in lipophilicity and hydrogen-bonding capacity . Similarly, shows that oxadiazolyl-urea derivatives exhibit enhanced anticancer activity compared to non-heterocyclic analogs .
Q. Methodological Insight :
- Structure-Activity Relationship (SAR) : Use computational tools (e.g., DFT) to model substituent effects on molecular interactions.
- Biological Assays : Compare IC₅₀ values in cell-based assays (e.g., anti-tuberculosis activity in ) .
What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Basic Research Question
1H/13C NMR and ESI-HRMS are critical for structural elucidation. and emphasize the use of NMR to confirm urea NH peaks (~6–8 ppm) and aromatic protons from thiophene/o-tolyl groups . Mass spectrometry (e.g., ESI-HRMS) validates molecular weight (e.g., 338.33 g/mol in ) . Purity is assessed via melting point analysis (e.g., 200–232°C in ) and HPLC .
Q. Methodological Insight :
- 2D NMR : COSY and HSQC resolve overlapping signals in complex spectra.
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% theoretical values.
What computational strategies can predict the binding affinity of this compound with biological targets?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) and molecular docking (e.g., AutoDock Vina) model interactions with enzymes like Mycobacterium tuberculosis enoyl reductase () . highlights ICReDD’s approach using reaction path searches and quantum chemical calculations to predict reactivity and target engagement .
Q. Methodological Insight :
- Docking Simulations : Use crystal structures (e.g., PDB IDs) to map urea-thiophene interactions with active sites.
- MD Simulations : Assess binding stability over 100-ns trajectories.
How can researchers resolve discrepancies in reported biological activities across studies?
Data Contradiction Analysis
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. notes that triazole-urea derivatives with cyclopropyl groups show inconsistent antimicrobial activity due to divergent testing protocols . To address this:
- Standardized Assays : Use CLSI guidelines for MIC determination.
- Purity Thresholds : Ensure ≥95% purity via HPLC () .
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers.
How can statistical experimental design optimize the synthesis parameters for higher efficiency?
Experimental Design Focus
advocates for factorial design (e.g., Box-Behnken) to minimize trials while testing variables like temperature, solvent ratio, and catalyst concentration . For example, a 3² factorial design could optimize reaction time (24–72 hrs) and solvent polarity (DCM vs. THF) to maximize yield.
Q. Methodological Insight :
- Response Surface Methodology (RSM) : Model interactions between variables.
- ANOVA : Identify significant factors (p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
